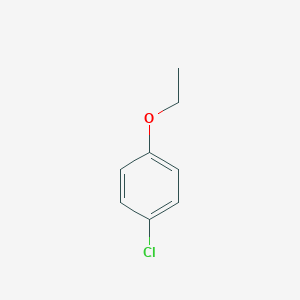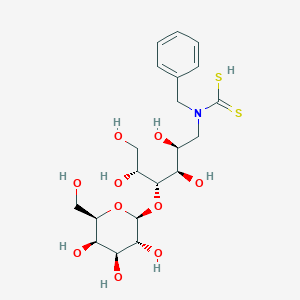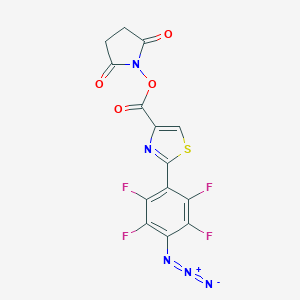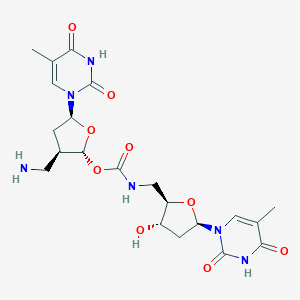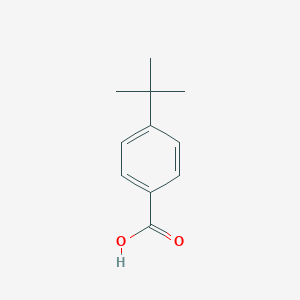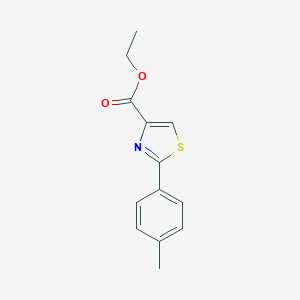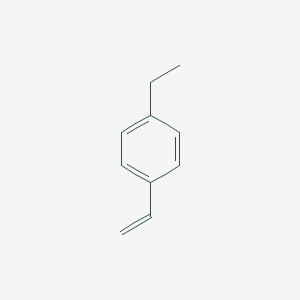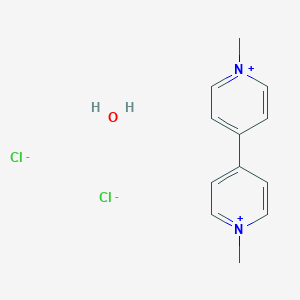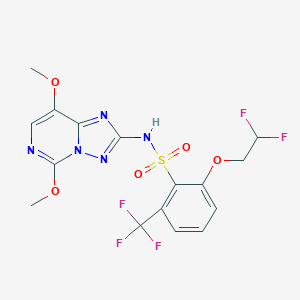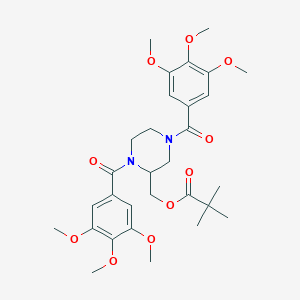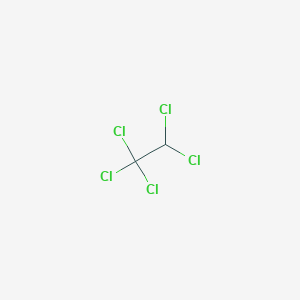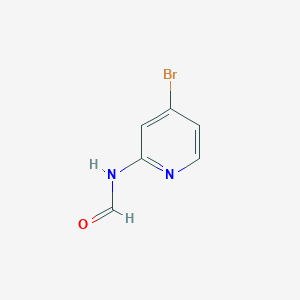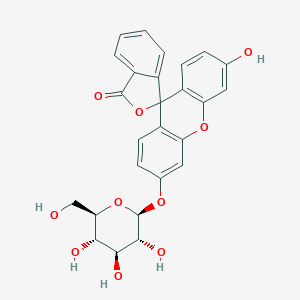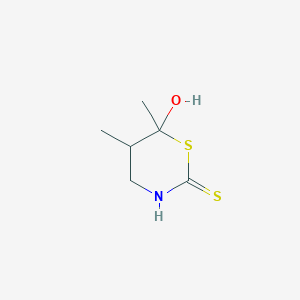
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione, also known as DMThiazine, is a heterocyclic compound with potential applications in various fields of scientific research. Its unique structure and properties make it a valuable tool for studying biochemical and physiological processes.
Applications De Recherche Scientifique
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione has been used in various scientific research applications due to its unique properties. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been used as a fluorescent probe for detecting metal ions in biological systems. 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione has potential applications in the fields of medicine, biochemistry, and environmental science.
Mécanisme D'action
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress. It also acts as a scavenger of free radicals, reducing cellular damage caused by oxidative stress. 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione has been shown to interact with metal ions, leading to changes in their fluorescence properties.
Effets Biochimiques Et Physiologiques
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells and tissues. It has also been shown to have antimicrobial properties, inhibiting the growth of various bacterial and fungal species. 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione has potential applications in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under various conditions, making it suitable for use in a wide range of experiments. However, 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione has limitations as well. It has low solubility in water, making it difficult to use in aqueous solutions. It also has limited availability, which can be a barrier to its use in some experiments.
Orientations Futures
There are several future directions for the use of 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione in scientific research. One potential area of research is the use of 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione as a fluorescent probe for detecting metal ions in biological systems. Another area of research is the use of 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to understand the mechanism of action of 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione and its potential applications in various fields of science.
In conclusion, 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione is a valuable compound with potential applications in various fields of scientific research. Its unique properties make it a useful tool for studying biochemical and physiological processes. Further research is needed to fully understand the potential applications of 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione and its mechanism of action.
Méthodes De Synthèse
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione can be synthesized through a multi-step process involving the reaction of various chemical reagents. One of the commonly used methods involves the reaction of 2-amino-4,5-dimethylthiazole with carbon disulfide and sodium hydroxide to form 2-mercapto-4,5-dimethylthiazole. This intermediate is then oxidized with hydrogen peroxide and hydrochloric acid to form 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione.
Propriétés
Numéro CAS |
135923-17-0 |
|---|---|
Nom du produit |
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione |
Formule moléculaire |
C6H11NOS2 |
Poids moléculaire |
177.3 g/mol |
Nom IUPAC |
6-hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione |
InChI |
InChI=1S/C6H11NOS2/c1-4-3-7-5(9)10-6(4,2)8/h4,8H,3H2,1-2H3,(H,7,9) |
Clé InChI |
USILQBMQOVNCRS-UHFFFAOYSA-N |
SMILES isomérique |
CC1CN=C(SC1(C)O)S |
SMILES |
CC1CNC(=S)SC1(C)O |
SMILES canonique |
CC1CNC(=S)SC1(C)O |
Synonymes |
6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



